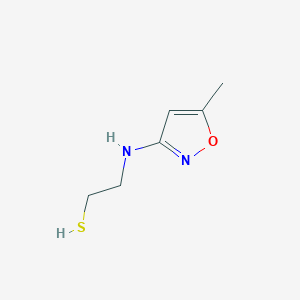
2-((5-Methylisoxazol-3-yl)amino)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHANETHIOL, 2-[(5-METHYL-3-ISOXAZOLYL)AMINO]- is a compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a mercapto group (-SH). This compound is notable for its unique structure, which includes an isoxazole ring, a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHANETHIOL, 2-[(5-METHYL-3-ISOXAZOLYL)AMINO]- typically involves the reaction of ethanethiol with a suitable isoxazole derivative. One common method is the nucleophilic substitution reaction where ethanethiol displaces a leaving group on the isoxazole ring . The reaction conditions often require a base to deprotonate the thiol, enhancing its nucleophilicity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts, such as copper or ruthenium, can also facilitate the reaction, although metal-free synthetic routes are preferred due to environmental and cost considerations .
Análisis De Reacciones Químicas
Types of Reactions
ETHANETHIOL, 2-[(5-METHYL-3-ISOXAZOLYL)AMINO]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced back to the thiol from the disulfide form.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as bromine (Br₂) or iodine (I₂) are commonly used.
Reduction: Zinc and acid are typically employed to reduce disulfides back to thiols.
Major Products
Oxidation: Disulfides (R-S-S-R’)
Reduction: Thiols (R-SH)
Aplicaciones Científicas De Investigación
ETHANETHIOL, 2-[(5-METHYL-3-ISOXAZOLYL)AMINO]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes involving thiol-disulfide interconversion.
Industry: Used in the production of materials that require specific sulfur-containing functionalities.
Mecanismo De Acción
The mechanism of action of ETHANETHIOL, 2-[(5-METHYL-3-ISOXAZOLYL)AMINO]- involves its interaction with molecular targets through the thiol group. This group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The isoxazole ring can also interact with various biological targets, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: A simpler thiol without the isoxazole ring.
2-Mercaptoethanol: Contains a hydroxyl group instead of the isoxazole ring.
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
ETHANETHIOL, 2-[(5-METHYL-3-ISOXAZOLYL)AMINO]- is unique due to the combination of the thiol group and the isoxazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C6H10N2OS |
|---|---|
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
2-[(5-methyl-1,2-oxazol-3-yl)amino]ethanethiol |
InChI |
InChI=1S/C6H10N2OS/c1-5-4-6(8-9-5)7-2-3-10/h4,10H,2-3H2,1H3,(H,7,8) |
Clave InChI |
NTYBVADMHWSUQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)NCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















